molecular formula C18H18N4O B1226923 N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide

Cat. No.: B1226923
M. Wt: 306.4 g/mol
InChI Key: IJHKKHPENYDANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide is a pyrazolopyrimidine.

Scientific Research Applications

Antimicrobial and Anti-Cancer Activity

  • N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide and similar compounds have been synthesized and evaluated for antimicrobial properties. Representative compounds have shown promising antimicrobial activity (Bondock et al., 2008).
  • These compounds have also been explored for their anti-cancer activities. For example, certain derivatives exhibited significant activity against a human tumor breast cancer cell line MCF7 (Ghorab et al., 2014).

Utility in Heterocyclic Synthesis

  • The molecule has been used as a key intermediate in the synthesis of various heterocyclic compounds. These include pyrazole, pyridine, and pyrimidine derivatives, showcasing its utility in diverse chemical syntheses (Fadda et al., 2012).

Synthesis Under Specific Conditions

  • Research has been conducted on the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation, highlighting novel methods of synthesis for these compounds. This process includes X-ray crystallographic studies for structural confirmation (Kaping et al., 2020).

Anti-Inflammatory Properties

  • Some derivatives of this compound have shown potent anti-inflammatory activity. This was evaluated using the carrageenan-induced rat paw edema test, and certain compounds exhibited greater activity than standard drugs (El-Sayed & Mohamed, 2019).

Biological Evaluation for Drug Discovery

  • Novel pyrazolopyrimidines derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, indicating their potential in drug discovery (Rahmouni et al., 2016).

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-11-8-12(2)22-17(20-11)16(10-19-22)18(23)21-15-7-6-13-4-3-5-14(13)9-15/h6-10H,3-5H2,1-2H3,(H,21,23)

InChI Key

IJHKKHPENYDANX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC4=C(CCC4)C=C3)C

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC4=C(CCC4)C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide
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N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 3
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N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 4
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N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide

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